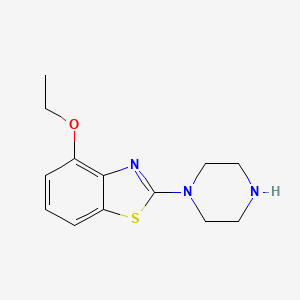

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole

Overview

Description

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is a chemical compound with the molecular formula C13H17N3OS and a molecular weight of 263.36 g/mol.

Biochemical Analysis

Biochemical Properties

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole plays a crucial role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been shown to exhibit antibacterial activity, with specific interactions observed with enzymes involved in bacterial cell wall synthesis . The compound’s structure allows it to bind effectively to these enzymes, inhibiting their activity and leading to antibacterial effects. Additionally, this compound has been evaluated for its drug-likeness, showing compliance with Lipinski’s rule of five, which suggests its potential as a drug candidate .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. It has demonstrated cytotoxicity towards several human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), skin (A431), and lung (A549) cancer cells The compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to enzyme inhibition or activation . Molecular docking studies have shown that the compound forms stable complexes with target enzymes, primarily through hydrophobic interactions between its aromatic moieties and the lipophilic residues of the binding site . These interactions result in changes in gene expression and cellular function, contributing to its biological activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits dose-dependent effects, with higher doses leading to increased cytotoxicity and potential adverse effects . Threshold effects have been observed, where specific dosages are required to achieve the desired biological activity. Toxicity studies have also highlighted the importance of determining safe dosage ranges to minimize adverse effects while maximizing therapeutic benefits.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . The compound’s metabolism affects its bioavailability and overall efficacy. Studies have shown that it undergoes biotransformation, leading to the formation of metabolites that may contribute to its biological activity. Understanding these metabolic pathways is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its uptake and distribution These interactions influence its localization and accumulation within target tissues, affecting its efficacy and potential side effects

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization patterns influence its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for developing targeted therapies and minimizing off-target effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole typically involves the coupling of substituted 2-amino benzothiazoles with appropriate reagents. For instance, a common method involves the reaction of 2-amino benzothiazole with ethyl chloroformate and piperazine under controlled conditions . The reaction is usually carried out in an organic solvent such as toluene, and the mixture is stirred at a low temperature (around -10 to -15°C) under a nitrogen atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification of the final product is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine or benzothiazole moieties using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole has several scientific research applications:

Medicinal Chemistry: This compound has been studied for its potential anticancer properties.

Antibacterial Activity: Some derivatives of this compound have demonstrated antibacterial activity against strains like Bacillus subtilis and Staphylococcus aureus.

Anti-inflammatory Properties: Research has indicated that certain derivatives exhibit anti-inflammatory effects by inhibiting enzymes like COX-1 and COX-2.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit proliferative pathways in cancer cells. The compound may interact with receptors or enzymes involved in cell growth and apoptosis . Additionally, its anti-inflammatory effects are linked to the inhibition of cyclooxygenase enzymes, reducing the production of inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

3-(Piperazin-1-yl)-1,2-benzothiazole: This compound shares a similar core structure but lacks the ethoxy group at the 4-position.

N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: These derivatives have different substituents on the benzothiazole ring and exhibit distinct biological activities.

Uniqueness

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group at the 4-position enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for further research and development.

Biological Activity

4-Ethoxy-2-piperazin-1-yl-1,3-benzothiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound exhibits notable biochemical interactions that contribute to its biological activity. Key properties include:

- Antibacterial Activity : The compound has demonstrated effectiveness against various bacterial strains, particularly those involved in infections such as Staphylococcus aureus and Bacillus subtilis .

- Cytotoxicity : It shows cytotoxic effects against several human cancer cell lines, including breast (MCF-7), cervical (HeLa), liver (HepG2), skin (A431), and lung (A549) cancer cells .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound inhibits enzymes involved in bacterial cell wall synthesis and other critical pathways in cancer cells. This inhibition leads to disrupted cellular processes essential for growth and proliferation .

- Receptor Interactions : It may interact with receptors that regulate cell growth and apoptosis, contributing to its anticancer properties .

Dosage Effects

Research indicates that the effects of this compound are dose-dependent. Higher concentrations correlate with increased cytotoxicity and potential adverse effects in animal models. This variability necessitates careful dosage consideration in therapeutic applications .

Metabolic Pathways

The compound is metabolized through various pathways involving enzymes and cofactors critical for its pharmacological activity. Understanding these pathways is essential for predicting the compound's behavior in biological systems .

Transport and Distribution

The transport and distribution of this compound within cells are facilitated by specific transporters. Its solubility is enhanced by the ethoxy group at the 4-position, which also influences its interaction with biological targets .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-(Piperazin-1-yl)-1,2-benzothiazole | Lacks ethoxy group | Moderate antibacterial activity |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides | Different substituents | Anticancer properties |

This comparison highlights the distinctiveness of this compound due to its specific substitution pattern which enhances its solubility and biological interactions .

Case Studies

Several studies have explored the biological activity of this compound:

- Anticancer Screening : A study synthesized various benzothiazole-piperazine conjugates and assessed their antiproliferative activity against cancer cell lines. Many derivatives showed promising results, indicating that modifications to the benzothiazole structure can enhance anticancer efficacy .

- Antibacterial Research : Another investigation focused on the antibacterial properties of benzothiazole derivatives, revealing that compounds like this compound could inhibit bacterial growth effectively by disrupting quorum sensing mechanisms .

Properties

IUPAC Name |

4-ethoxy-2-piperazin-1-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-2-17-10-4-3-5-11-12(10)15-13(18-11)16-8-6-14-7-9-16/h3-5,14H,2,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLLZXAJWAGWMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)N3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.